Kaempferol 5-methyl ether
Overview
Description
Kaempferol 5-methyl ether is a flavonoid derived from plants . It is a yellow crystalline powder that is almost insoluble in water but can dissolve in some organic solvents such as ethanol, chloroform, and dimethyl sulfoxide . It has been found to have antioxidant, anti-inflammatory, anti-tumor, and antibacterial activities , and is considered to have potential pharmacological activity and health benefits .
Molecular Structure Analysis
The molecular formula of Kaempferol 5-methyl ether is C16H12O6 , and its molecular weight is 300.26 . More detailed structural information or analysis is not available in the search results.
Physical And Chemical Properties Analysis
Kaempferol 5-methyl ether is a yellow crystalline powder . It is almost insoluble in water but can dissolve in some organic solvents such as ethanol, chloroform, and dimethyl sulfoxide .
Scientific Research Applications
Central Nervous System Protection
Kaempferol has been shown to improve lesions in nigrostriatal dopaminergic neurons and inhibit the production of inflammatory cytokines such as interleukin (IL) 1β, IL-6, and TNFα. It also decreases levels of monocyte chemotactic protein-1 (MCP-1), intercellular cell adhesion molecule-1 (ICAM-1), and cyclooxygenase-2 (COX-2), suggesting potential applications in neuroprotection .
Antiviral Activity
Studies have demonstrated that Kaempferol compounds are effective against a variety of DNA and RNA viruses, including hepatitis B virus, herpesviruses, African swine fever virus, SARS coronavirus, dengue fever virus, influenza virus, and HIV. This indicates its potential use as an antiviral agent .
Anti-cancer Mechanisms
Kaempferol exhibits anti-cancer effects by scavenging radicals, stimulating antioxidant enzymes, controlling ROS formation, and inhibiting lipid peroxidation. It has shown viability reduction and apoptosis increase in pancreatic cancer cell lines in a dose-dependent manner .
Antimicrobial Properties
A blend loaded with kaempferol nanocrystals has shown promising results against A. baumannii in treating infected wounds. Propolis extracts containing kaempferol have also proved effective against this bacterium in vitro .
Cancer Therapy
The consumption of kaempferol and its application in cancer therapy is gaining attention. It prevents cancer mostly by inhibiting the proliferation of cancer cells and increasing apoptosis .
Frontiers | The Pharmacological Action of Kaempferol in Central Nervous … Kaempferol: A Review of Current Evidence of Its Antiviral Potential - MDPI A systematic review of anti-cancer roles and mechanisms of kaempferol … Kaempferol: Antimicrobial Properties, Sources, Clinical, and … - MDPI Kaempferol: A Key Emphasis to Its Anticancer Potential
Safety and Hazards
Future Directions
Kaempferol 5-methyl ether has shown potential in various therapeutic properties that target a diverse number of diseases and exhibit a specific mechanism of action for each target . The various nanoformulations of kaempferol were significantly better than the free kaempferol drug delivery system . They were better absorbed into the body, showed better target delivery, and had an improved bioavailability . Thus, the prospects and the possible effective drug delivery for kaempferol are discussed and emphasized .
Mechanism of Action
Target of Action
Kaempferol, a flavonoid from which Kaempferol 5-methyl ether is derived, has been shown to interact with multiple targets. It has been found to have anti-cancer properties, affecting many signaling pathways in cancer cells, resulting in cell growth inhibition and death in various tumor types . It has also been shown to interact with estrogen receptors, regulating the body’s estrogenic activity .
Mode of Action
Kaempferol’s mode of action is multifaceted. It has been shown to have anti-inflammatory and antioxidant potentials, which may help prevent DNA damage and inhibit the proliferation of cancerous cells . It also triggers apoptosis in cancerous cells and may inhibit the growth and relocation of these cells .
Biochemical Pathways
Kaempferol affects several biochemical pathways. It has been shown to reduce ROS metabolism, control the formation of ROS, and have anti-hemolytic effects on lipid peroxidation . It also has the potential to modify cell processes . In adipocytes, kaempferol downregulates the CCAAT enhancer binding protein (C/EBP) β and SREBP1c, and upregulates the expression of adipose triglyceride (TAG) lipase (ATGL) to inhibit the accumulation of TAGs .
Pharmacokinetics
The pharmacokinetics of kaempferol have been studied both in vitro and in vivo. The lipophilicity of aglycone kaempferol facilitates its absorption by passive diffusion, but evidence suggests that it can also be absorbed by facilitated diffusion or active transport .
Result of Action
The molecular and cellular effects of kaempferol’s action are diverse. It has been shown to have a multipotential neuroprotective action through the modulation of several proinflammatory signaling pathways such as the nuclear factor kappa B (NF-kB), p38 mitogen-activated protein kinases (p38MAPK), serine/threonine kinase (AKT), and β-catenin cascade . It also has antioxidant properties observed in all neurological diseases through MMP2, MMP3, and MMP9 metalloproteinase inhibition; reactive oxygen species generation inhibition; endogenous antioxidants modulation as superoxide dismutase and glutathione; formation and aggregation of beta-amyloid (β-A) protein inhibition; and brain protective action through the modulation of brain-derived neurotrophic factor (BDNF), important for neural plasticity .
Action Environment
The action of kaempferol can be influenced by various environmental factors. For instance, genetic and environmental factors such as ionizing radiations, viral infections, chemical and toxic substances, or excessive sunlight that disrupt cell function can cause abnormalities in the cell nucleus . Furthermore, the bioavailability and efficacy of kaempferol can be affected by factors such as economic context, agricultural dimensions, nutrition, pollution, social condition, and education of individuals .
properties
IUPAC Name |
3,7-dihydroxy-2-(4-hydroxyphenyl)-5-methoxychromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O6/c1-21-11-6-10(18)7-12-13(11)14(19)15(20)16(22-12)8-2-4-9(17)5-3-8/h2-7,17-18,20H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWWRUVANJRMPKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1C(=O)C(=C(O2)C3=CC=C(C=C3)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60415757 | |
Record name | 4H-1-Benzopyran-4-one, 3,7-dihydroxy-2-(4-hydroxyphenyl)-5-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60415757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Kaempferol 5-methyl ether | |
CAS RN |
22044-80-0 | |
Record name | 4H-1-Benzopyran-4-one, 3,7-dihydroxy-2-(4-hydroxyphenyl)-5-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60415757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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